Z-D-Leu-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

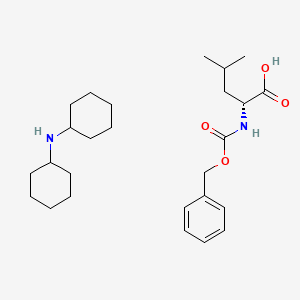

N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOULZFSGIVQTHX-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Dicyclohexylamine (DCHA) in the Purification and Handling of Z-D-Leu-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of peptide synthesis and drug development, the purity and stability of starting materials are paramount. N-protected amino acids, such as N-Carbobenzoxy-D-leucine (Z-D-Leu-OH), are fundamental building blocks. However, they are often oils or amorphous solids that are challenging to purify and handle. This technical guide elucidates the critical role of dicyclohexylamine (DCHA) in resolving these challenges through the formation of the crystalline salt, Z-D-Leu-OH.DCHA. The formation of this salt provides a robust method for the purification of the N-protected amino acid, ensuring high purity and facilitating easier handling and storage. This guide provides a comprehensive overview of the underlying chemistry, quantitative data, detailed experimental protocols, and logical workflows associated with the use of DCHA in this context.

The Core Function of DCHA: A Resolving and Purifying Agent

Z-D-Leu-OH is an N-protected derivative of the D-isomer of leucine, where the amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. While the Z-group is crucial for controlling reactivity during peptide synthesis, its presence can render the amino acid derivative as a non-crystalline oil, making purification by standard crystallization techniques difficult.

Dicyclohexylamine (DCHA) is a strong organic base that readily reacts with the carboxylic acid moiety of Z-D-Leu-OH in an acid-base reaction to form the dicyclohexylammonium salt, this compound.[1] The primary and pivotal role of DCHA is to act as a resolving agent . The resultant salt is typically a stable, crystalline solid with a well-defined melting point.[2] This crystalline nature is highly advantageous for several reasons:

-

Enhanced Purification: The formation of a crystalline salt allows for the effective removal of impurities through recrystallization. Many byproducts and unreacted materials from the synthesis of Z-D-Leu-OH will remain in the mother liquor, leading to a significant increase in the purity of the desired compound.

-

Improved Handling and Stability: Crystalline solids are generally easier to handle, weigh, and store compared to oils or amorphous powders.[3] The DCHA salt of Z-D-Leu-OH is a stable entity, which is beneficial for its shelf-life and consistency in subsequent reactions.[3]

-

Chiral Resolution: In some cases, DCHA can be used in the separation of racemic mixtures of amino acids, as the diastereomeric salts formed may have different solubilities, allowing for their separation.[3]

Quantitative Data

The physicochemical properties of this compound and its components are summarized below. It is important to note that some reported values are for the corresponding L-isomer, Z-L-Leu-OH.DCHA, which shares similar chemical properties but differs in its optical rotation.

| Compound/Complex | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D (c=concentration, solvent) | Purity (%) |

| Z-D-Leu-OH | C₁₄H₁₉NO₄ | 265.30 | Liquid | Not applicable | Variable |

| Dicyclohexylamine (DCHA) | C₁₂H₂₃N | 181.32 | -2 | Not applicable | >99 |

| This compound | C₂₆H₄₂N₂O₄ | 446.63 | 152.0 - 156.0 | +7.0 to +8.0° (c=3, MeOH) | >98.0 |

| Z-L-Leu-OH.DCHA | C₂₆H₄₂N₂O₄ | 446.63 | 143 - 146 | -8.5 to -10.5° (c=1, MeOH) | >99.0 |

Experimental Protocols

The following sections detail the methodologies for the formation of the this compound salt and the subsequent recovery of the pure, free-acid form of Z-D-Leu-OH.

Synthesis of this compound (General Procedure)

This protocol describes a general method for the formation of the dicyclohexylammonium salt of an N-protected amino acid, adapted for Z-D-Leu-OH.

Objective: To convert oily or impure Z-D-Leu-OH into its crystalline DCHA salt to facilitate purification.

Materials:

-

Z-D-Leu-OH (crude oil or solid)

-

Dicyclohexylamine (DCHA)

-

Diethyl ether (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

Dissolve the crude Z-D-Leu-OH in a minimal amount of anhydrous diethyl ether.

-

Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the solution with stirring.

-

The dicyclohexylammonium salt will typically precipitate out of the solution upon addition of DCHA. If precipitation is slow, the solution can be cooled in an ice bath to promote crystallization.

-

To further enhance precipitation, a co-solvent such as hexane can be slowly added until the solution becomes turbid.

-

Allow the mixture to stand at a reduced temperature (e.g., 4 °C) for a sufficient period to ensure complete crystallization.

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether or a mixture of diethyl ether and hexane to remove any soluble impurities.

-

Dry the purified this compound salt under vacuum to a constant weight.

Recovery of Free Z-D-Leu-OH from its DCHA Salt

This protocol outlines the procedure to liberate the pure N-protected amino acid from its DCHA salt, making it ready for use in peptide synthesis.

Objective: To recover the purified Z-D-Leu-OH from its crystalline DCHA salt.

Materials:

-

This compound

-

Ethyl acetate

-

10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend the this compound salt in ethyl acetate.

-

Add an excess of a 10% aqueous solution of potassium bisulfate (KHSO₄) or phosphoric acid to the suspension. Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[3]

-

Stir the biphasic mixture vigorously until all the solid has dissolved and two clear phases are present. The pH of the aqueous layer should be acidic (pH 2-3).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of ethyl acetate to ensure complete recovery of the product.

-

Combine all the organic extracts.

-

Wash the combined organic layer with water until the aqueous washings are neutral (pH ~7).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the purified Z-D-Leu-OH, which is typically obtained as a clear oil or a solid.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical relationships in the synthesis and utility of this compound.

Figure 1. A logical workflow illustrating the synthesis of crude Z-D-Leu-OH, its purification through the formation of the DCHA salt, and its subsequent use in peptide synthesis.

Figure 2. A relationship diagram showing the interaction between Z-D-Leu-OH and DCHA to form the salt, which in turn enables purification and improves handling and stability.

Conclusion

The use of dicyclohexylamine (DCHA) to form the dicyclohexylammonium salt of Z-D-Leu-OH is a simple yet elegant and highly effective strategy in synthetic chemistry. It addresses the common challenges associated with the purification and handling of N-protected amino acids that are not readily crystalline. By converting the often-oily Z-D-Leu-OH into a stable, crystalline solid, DCHA plays a crucial role as a resolving agent, facilitating the production of high-purity building blocks essential for the successful synthesis of peptides and other pharmaceutical compounds. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and peptide chemistry.

References

An In-depth Technical Guide to Z-D-Leu-OH.DCHA: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-α-Benzyloxycarbonyl-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA). This reagent is a crucial building block in synthetic peptide chemistry, offering advantages in purity, stability, and handling.

Core Chemical Properties

This compound is a white to almost white crystalline powder.[1] Its dicyclohexylammonium (DCHA) salt form enhances its crystallinity and stability, making it easier to handle and purify compared to the free acid form, which can be an oil.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₄₂N₂O₄ | [1][3] |

| Molecular Weight | 446.62 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 152-156 °C | [1] |

| CAS Number | 7662-58-0 | [1] |

Chemical Structure and Components

This compound is an ionic salt composed of two main components: the N-α-benzyloxycarbonyl-D-leucine anion and the dicyclohexylammonium cation.

N-α-Benzyloxycarbonyl (Z or Cbz) Group: This is an amine protecting group. The benzyloxycarbonyl group is introduced to protect the alpha-amino group of D-leucine during peptide bond formation, preventing unwanted side reactions. It is known for suppressing racemization at the adjacent chiral center.[1]

D-Leucine: This is a non-proteinogenic stereoisomer of the essential amino acid leucine. The "D" configuration is significant in the design of peptide-based therapeutics as it can confer resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.

Dicyclohexylamine (DCHA): This organic base forms a salt with the carboxylic acid group of Z-D-Leucine. The formation of the DCHA salt is a common strategy to convert oily or difficult-to-crystallize N-protected amino acids into stable, crystalline solids that are easier to purify by recrystallization.[2]

Experimental Protocols

While specific, detailed protocols can vary between laboratories, the following sections outline the general methodologies for the synthesis, purification, and analysis of this compound and its use in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from D-leucine.

1. N-α-Protection of D-Leucine:

-

D-leucine is dissolved in an aqueous basic solution, such as sodium hydroxide.

-

The solution is cooled in an ice bath.

-

Benzyl chloroformate (Z-Cl) is added portion-wise with vigorous stirring. The pH is maintained in the alkaline range by the concurrent addition of a base.

-

After the reaction is complete, the mixture is typically acidified to precipitate the Z-D-Leu-OH. If it separates as an oil, it is extracted with an organic solvent.

2. Dicyclohexylammonium Salt Formation:

-

The crude Z-D-Leu-OH is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

A stoichiometric amount of dicyclohexylamine (DCHA) is added to the solution.

-

The this compound salt precipitates from the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried.

3. Purification by Recrystallization:

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Analytical Methods

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic peaks for the urethane C=O stretch, the carboxylate anion, the N-H bonds of the ammonium salt, and the aromatic and aliphatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound.

-

¹H NMR: Would show signals corresponding to the protons of the benzyl group, the D-leucine side chain, the α-proton of the amino acid, and the protons of the two cyclohexyl rings of DCHA.

-

¹³C NMR: Would show distinct signals for the carbonyl carbons of the Z-group and the carboxylate, the aromatic carbons, and the aliphatic carbons of both the leucine and dicyclohexylamine moieties.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of this compound. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).

Application in Peptide Synthesis

This compound is primarily used as a building block in solution-phase and solid-phase peptide synthesis. The D-configuration of leucine is of particular interest in the development of therapeutic peptides.

Biological Significance of D-Leucine Incorporation

The incorporation of D-amino acids, such as D-leucine, into peptides can have significant biological implications:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a desirable property for peptide-based drugs.

-

Modified Biological Activity: The change in stereochemistry can alter the peptide's conformation and its interaction with biological targets, potentially leading to modified or novel biological activities. This can include altered receptor binding affinity or selectivity.

-

Improved Bioavailability: Increased stability can contribute to improved oral bioavailability of peptide therapeutics.

References

Harnessing Chirality: A Technical Guide to the Advantages of D-Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids, represents a powerful strategy in modern peptide drug design and development. This strategic substitution overcomes many of the inherent limitations of native L-peptides, significantly enhancing their therapeutic potential. This guide provides an in-depth exploration of the core advantages, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Advantages of D-Amino Acid Incorporation

The unique stereochemistry of D-amino acids imparts several highly desirable properties to synthetic peptides, primarily revolving around stability, activity, and structural diversity.

Increased Proteolytic Stability

The most significant advantage of using D-amino acids is the profound increase in resistance to enzymatic degradation.[1] Endogenous proteases, which are stereospecific for L-amino acid peptide bonds, are generally unable to recognize and cleave the bonds involving D-amino acid residues.[2][3] This enzymatic resistance directly translates to a longer biological half-life, a critical factor for therapeutic efficacy.[4][5]

-

Mechanism: Proteases have highly specific active sites evolved to accommodate the L-configuration of natural amino acids. The mirror-image orientation of a D-amino acid creates steric hindrance, preventing the peptide from fitting into the enzyme's active site for hydrolysis.[4]

-

Impact: This stability enhancement allows the peptide to circulate in the body for longer periods, increasing its opportunity to reach and interact with its intended target.[4]

Improved Pharmacokinetic Profiles

Enhanced stability directly contributes to superior pharmacokinetic (PK) properties. Peptides containing D-amino acids often exhibit longer plasma half-lives, higher bioavailability, and reduced clearance rates compared to their L-enantiomers.[2][6][7]

Modulation of Biological Activity and Receptor Selectivity

Substituting an L-amino acid with its D-enantiomer can alter the peptide's three-dimensional structure. This can lead to:

-

Enhanced Receptor Binding: The new conformation may fit more precisely into the target receptor's binding pocket, increasing affinity and potency.

-

Improved Selectivity: The modified structure might reduce binding to off-target receptors, thereby minimizing side effects.[8]

-

Novel Activity: In some cases, the D-amino acid-containing peptide can exhibit entirely new biological functions not seen in the original L-peptide.[4]

Induction of Novel Secondary Structures

D-amino acids are powerful tools for influencing peptide secondary structure. While they can be disruptive to α-helices, they are known to promote the formation of specific turn structures, such as β-turns and β-hairpins. This conformational control is invaluable for designing peptidomimetics that mimic the structure of a native protein's active site.[7]

Quantitative Data Presentation

The following tables summarize comparative data for select peptides, illustrating the tangible benefits of D-amino acid incorporation.

Table 1: Pharmacokinetic and Stability Comparison

| Peptide / Analog | Key Modification(s) | Half-Life (t½) | Stability Notes | Reference(s) |

| Somatostatin | Native L-peptide | ~2-3 minutes | Rapidly cleared | [5] |

| Pasireotide | Cyclized peptide with D-Trp | ~12 hours | N-to-C terminal cyclization and D-amino acid substitution | [9] |

| Vasopressin | Native L-peptide | ~10-35 minutes | Susceptible to proteolysis | [10] |

| Desmopressin (DDAVP) | Deamination of Cys¹, L-Arg⁸ to D-Arg⁸ | ~2.0 - 2.2 hours | Resistant to aminopeptidases | [10] |

| RD2 Peptide | All D-amino acids | > 2 days (in plasma) | Designed for Alzheimer's; highly resistant to proteolysis | [6] |

| PK20 Hybrid Peptide | Contains non-natural L-Tle | 204.4 hours (in 1M HCl) | Tle provides stability | [11] |

| [Ile⁹]PK20 Analog | L-Tle replaced with L-Ile | 117.7 hours (in 1M HCl) | Isomeric substitution reduces stability | [11] |

Table 2: Receptor Activity and Binding Affinity Comparison

| Peptide / Analog | Target Receptor | Metric | Value | Notes | Reference(s) |

| L-GLP-2 | GLP-2 Receptor | EC₅₀ | 40.4 nM | Native L-peptide agonist | [8][12] |

| d-GLP-2 | GLP-2 Receptor | EC₅₀ | 1417 nM | All D-amino acid version shows reduced potency | [8][12] |

| d-GLP-2 E33A hydrazide | GLP-2 Receptor | EC₅₀ | 226 nM | Optimized D-peptide analog, still less potent than L-form but highly stable | [8][12] |

| H1GA(D45C) Anticalin | Aβ Peptide | K_D | 1.2 ± 0.8 nM | Engineered protein binding to Alzheimer's biomarker | [13] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of D-amino acid-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acids

This protocol outlines the standard Fmoc-based SPPS workflow for incorporating a D-amino acid.

Methodology:

-

Resin Preparation: Start with a solid support resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal Fmoc-protected L-amino acid. Swell the resin in a suitable solvent like Dimethylformamide (DMF).[14]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. This exposes the free amine group.[14]

-

Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next amino acid in the sequence (e.g., an Fmoc-protected D-amino acid) and a coupling activator (e.g., HATU, HBTU) in DMF.

-

Add an activation base, such as N,N-Diisopropylethylamine (DIPEA).

-

Add this activated amino acid solution to the reaction vessel containing the resin.

-

Allow the coupling reaction to proceed for 30-60 minutes to form the new peptide bond.[15]

-

-

Washing: Wash the resin again with DMF and DCM to remove unreacted reagents.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).[14]

-

Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: In Vitro Serum Stability Assay

This assay determines the half-life of a peptide in a biologically relevant medium.

Methodology:

-

Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).

-

Incubation: Mix a precise amount of the peptide stock solution with fresh human or animal serum (e.g., to a final concentration of 1 mg/mL in 50% serum). Incubate the mixture in a water bath at 37°C.[16]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Reaction Quenching & Protein Precipitation: Immediately stop enzymatic degradation by adding a quenching agent, such as 7% Trifluoroacetic acid (TFA) or acetonitrile. This will also precipitate the larger serum proteins.[16]

-

Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 20 min) to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant, which contains the remaining peptide, by RP-HPLC.

-

Quantification: Determine the concentration of the intact peptide by integrating the area of the corresponding peak in the HPLC chromatogram. The peak area at t=0 is considered 100%. Plot the percentage of remaining peptide against time to calculate the degradation rate and half-life.[17]

Protocol: ELISA-Based Receptor Binding Assay

This protocol can determine the binding affinity (e.g., K_D) of a peptide to its target receptor.

References

- 1. youtube.com [youtube.com]

- 2. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

- 7. researchgate.net [researchgate.net]

- 8. Computational Design of Potent and Selective d-Peptide Agonists of the Glucagon-like Peptide-2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Research Progress in Receptor Binding Assay by Mass Spectrometry [journal11.magtechjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Z-D-Leu-OH.DCHA, a critical building block in modern peptide synthesis. We will delve into its chemical properties, supplier information, and detailed experimental protocols for its application. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their drug discovery and development endeavors.

Introduction to this compound

This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-leucine. This compound is a cornerstone in solution-phase peptide synthesis (SPPS), offering a stable and readily handleable form of the D-amino acid leucine. The "Z" group, or benzyloxycarbonyl (Cbz), serves as a protecting group for the amine terminus, while the DCHA salt protects the carboxylic acid terminus. This dual protection prevents unwanted side reactions during peptide coupling. The D-enantiomer of leucine is of particular interest in drug development as its incorporation into peptides can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles.

Chemical Properties:

| Property | Value |

| Molecular Formula | C26H42N2O4 |

| Molecular Weight | 446.62 g/mol |

| CAS Number | 53363-87-4 |

| Appearance | White to off-white solid |

| Storage | 4°C, protect from light. For long-term storage, -20°C is recommended. Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month). |

Sourcing Research-Grade this compound

A multitude of chemical suppliers provide this compound for research purposes. It is crucial to source high-purity material to ensure the success and reproducibility of synthetic efforts. When selecting a supplier, consider factors such as purity specifications, availability of certificates of analysis, and technical support. All suppliers listed below explicitly state that their products are for research use only and not for human consumption.

Prominent Suppliers:

-

MedchemExpress

-

CP Lab Safety

-

GlpBio

-

TargetMol

-

ChemPep

-

Benchchem

The Role of Protecting Groups: Z (Cbz) and DCHA

The strategic use of protecting groups is fundamental to successful peptide synthesis. In this compound, both the amine and carboxylic acid functionalities are masked to direct the chemical reactivity during peptide bond formation.

Workflow for Utilizing Protected Amino Acids:

Caption: General workflow for using this compound in peptide synthesis.

The Z (Benzyloxycarbonyl) Protecting Group

The Z-group is a classic urethane-type protecting group for amines. It is stable under a variety of reaction conditions but can be selectively removed, most commonly by catalytic hydrogenation. This orthogonality allows for the deprotection of the N-terminus without affecting other protecting groups on the peptide chain.

The Dicyclohexylammonium (DCHA) Salt

The formation of a DCHA salt serves multiple purposes. It often improves the crystallinity and handling of the protected amino acid, which may otherwise be an oil.[1] Furthermore, the salt form can enhance stability during storage. Before the amino acid can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing this compound in solution-phase peptide synthesis.

Liberation of the Free Carboxylic Acid from the DCHA Salt

This protocol is adapted from standard procedures for the conversion of DCHA salts to their corresponding free acids.[1]

Materials:

-

This compound

-

Ethyl acetate (or other suitable organic solvent like tert-butyl methyl ether)

-

10% Phosphoric acid solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Suspend one part of this compound in 5-10 volume parts of ethyl acetate.

-

While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear liquid phases are observed.

-

Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

-

Separate the two phases using a separatory funnel.

-

Wash the organic phase once with two volume parts of 10% phosphoric acid.

-

Extract the organic phase three times with two volume parts of deionized water. The pH of the final aqueous wash should be ≥4.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent in vacuo to yield the free acid, Z-D-Leu-OH, which is often obtained as an oil.

Note: Hydrochloric acid should be avoided as it can form a sparingly soluble dicyclohexylammonium chloride salt.[1]

Peptide Coupling

The following is a general protocol for peptide bond formation using a carbodiimide coupling agent.

Materials:

-

Z-D-Leu-OH (prepared as in 4.1)

-

C-terminally protected amino acid or peptide (e.g., H-Gly-OMe)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

-

Dissolve Z-D-Leu-OH and HOBt (1.1 equivalents) in anhydrous DCM.

-

Add the C-terminally protected amino acid or peptide (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting protected peptide by column chromatography or recrystallization.

N-Terminal Z-Group Deprotection

Catalytic transfer hydrogenation is a common and effective method for removing the Z-group.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10% w/w)

-

Ammonium formate or hydrogen gas

-

Methanol or ethanol

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Carefully add Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

If using ammonium formate (catalytic transfer hydrogenation), add it to the reaction mixture (typically 3-5 equivalents).

-

If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure (e.g., with a balloon).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate in vacuo to obtain the deprotected peptide.

Application in the Synthesis of Bioactive Peptides

The incorporation of D-leucine into peptide sequences can significantly impact their biological activity and stability. For example, in a study on the antimicrobial peptide Brevinin-1OS, substitution with D-leucine at a key position maintained potent antibacterial and anticancer activity while reducing hemolytic activity, a common side effect of antimicrobial peptides. This highlights the utility of this compound in designing peptides with improved therapeutic indices.

Example Quantitative Data from a Hypothetical Peptide Synthesis:

| Step | Product | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (HPLC) |

| 1 | Z-D-Leu-OH | 4.47 | 2.60 | ~98 | >99% |

| 2 | Z-D-Leu-Gly-OMe | 2.65 | 3.05 | 91 | >95% |

| 3 | H-D-Leu-Gly-OMe | 3.00 | 1.85 | 97 | >98% |

Signaling Pathways and D-Leucine

While L-leucine is well-known for its role in activating the mTOR signaling pathway, which is crucial for muscle protein synthesis, the specific effects of peptides containing D-leucine on cellular signaling are an active area of research. The altered stereochemistry of D-amino acids can lead to novel interactions with receptors and enzymes, potentially modulating signaling pathways in unique ways. The resistance of D-amino acid-containing peptides to proteolysis allows for more sustained interactions with their biological targets.

mTOR Signaling Pathway Overview:

Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.

The inclusion of D-leucine in peptide drugs offers a promising strategy for enhancing their therapeutic potential by improving their stability and modulating their biological activity. This compound is a key enabling reagent in this endeavor, providing a stable and versatile building block for the synthesis of novel peptide-based therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable reagent into their synthetic workflows.

References

The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful peptide synthesis. Among the arsenal of protective groups available to chemists, the carboxybenzyl (Z or Cbz) group holds a significant place, particularly in solution-phase peptide synthesis. This technical guide provides an in-depth exploration of the Z-protecting group, its core functions, quantitative data on its application, detailed experimental protocols, and a comparative analysis with other common protecting groups.

Core Function and Advantages of the Z-Protecting Group

The primary function of the Z-group is to temporarily block the α-amino group of an amino acid. This protection prevents the highly nucleophilic amine from participating in unwanted side reactions during peptide bond formation. By directing the coupling reaction to the desired carboxyl and amino termini, the Z-group ensures the controlled, stepwise assembly of the peptide chain.

Key advantages of the Z-protecting group include:

-

Ease of Introduction: The Z-group is readily introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[1]

-

Racemization Resistance: The urethane-type linkage of the Z-group helps to suppress racemization at the α-carbon during coupling reactions.[1]

-

Stability: The Z-group is stable under a range of conditions, including moderately acidic and basic environments, making it compatible with various synthetic steps.

Quantitative Data

The efficiency of protection and deprotection steps is critical in peptide synthesis. The following tables summarize quantitative data related to the Z-protecting group.

| Protection Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Z-protection of an amine | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O (2:1) | 0 °C | 20 h | 90% | [2] |

| Deprotection Method | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Methanol | Room Temp. | Not Specified | High | [2] |

| Transfer Hydrogenolysis | Zinc dust, Ammonium formate | Methanol | Room Temp. | 2-3 min (Microwave) | 85-95% | [1] |

| Acidolysis | HBr in Acetic Acid (33%) | Acetic Acid | Room Temp. | 60-90 min | Quantitative | [3] |

Experimental Protocols

Detailed methodologies for the introduction and removal of the Z-protecting group are provided below.

Protocol for Z-Group Protection of an Amino Acid

This protocol describes the N-benzyloxycarbonylation of an amino acid using benzyl chloroformate.

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Z-protected amino acid.[2]

Protocol for Z-Group Deprotection via Catalytic Hydrogenolysis

This protocol details the removal of the Z-group using catalytic hydrogenation.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Celite

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Add 10% palladium on carbon to the solution.

-

Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Protocol for Z-Group Deprotection via HBr in Acetic Acid

This protocol describes the acidolytic cleavage of the Z-group.

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Dry ether

Procedure:

-

Treat the Z-protected peptide with a solution of 33% HBr in acetic acid.

-

Stir the reaction mixture at room temperature for 60 to 90 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the deprotected peptide by adding dry ether.

-

Isolate the product by filtration or centrifugation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key logical relationships and workflows in the application of the Z-protecting group.

Orthogonality and Comparison with Other Protecting Groups

An ideal protecting group strategy employs orthogonal sets, where one group can be removed without affecting others. The Z-group is a key component of such strategies.

-

Z vs. Boc (tert-Butoxycarbonyl): The Z-group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group. This orthogonality is fundamental in Boc-based solid-phase peptide synthesis (SPPS), where the Z-group can be used for side-chain protection (e.g., of lysine).[4]

-

Z vs. Fmoc (9-Fluorenylmethyloxycarbonyl): The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. This allows for the use of Z-protected amino acids in Fmoc-based synthesis strategies, particularly for side-chain protection.

-

Z vs. Benzyl Esters (Bzl): Both Z and benzyl ester protecting groups are susceptible to catalytic hydrogenolysis. This lack of orthogonality means they are often removed simultaneously in a final deprotection step.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Primary Application |

| Carboxybenzyl | Z, Cbz | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Stable to mild acid and base | Solution-phase Nα-protection, side-chain protection in Boc-SPPS |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis | Nα-protection in Boc-SPPS |

| 9-Fluorenyl- methoxycarbonyl | Fmoc | Base (e.g., piperidine) | Stable to acid and hydrogenolysis | Nα-protection in Fmoc-SPPS |

Application in Peptide Synthesis: The Case of Oxytocin

The synthesis of the nonapeptide hormone oxytocin has historically served as a benchmark for new methods in peptide chemistry. Early syntheses of oxytocin utilized the Z-group for Nα-protection. In such a strategy, Z-protected amino acids are sequentially coupled in solution. The final protected peptide is then deprotected and cyclized, often using sodium in liquid ammonia, to form the characteristic disulfide bridge.[5] The Z-group's stability and resistance to racemization were crucial for the successful assembly of the linear precursor to this biologically active peptide.

Conclusion

The carboxybenzyl (Z) protecting group remains a valuable tool in the peptide chemist's toolbox. Its robust nature, ease of introduction, and well-defined deprotection methods have solidified its role, particularly in solution-phase synthesis and as an orthogonal side-chain protecting group in solid-phase strategies. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers and professionals engaged in the design and development of synthetic peptides for therapeutic and research applications.

References

- 1. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. total-synthesis.com [total-synthesis.com]

- 3. WO2009000950A1 - Method for the deblocking/deprotection of compounds obtained by solid phase synthesis - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. SYNTHESIS AND CONFORMATIONAL STUDIES OF OXYTOCIN ANALOGS. [arizona.aws.openrepository.com]

Z-D-Leu-OH.DCHA CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and handling of Z-D-Leu-OH.DCHA (N-Carbobenzoxy-D-leucine dicyclohexylammonium salt), a key reagent in synthetic peptide chemistry.

Core Compound Data

This compound is a protected amino acid derivative used as a building block in the synthesis of peptides. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amine functionality of D-leucine, preventing unwanted side reactions during peptide coupling. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and improves its stability and handling characteristics.

| Property | Value | Citations |

| CAS Number | 7662-58-0 | [1] |

| Molecular Weight | 446.6 g/mol | [1] |

| Molecular Formula | C₂₆H₄₂N₂O₄ | [1] |

| Synonyms | N-Carbobenzoxy-D-leucine Dicyclohexylammonium Salt, Z-D-Leu-OH DCHA, Cbz-D-Leu-OH DCHA | [1] |

| Appearance | White to off-white solid | [2] |

Applications in Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2] The Z-protecting group is favored for its stability under a range of conditions and can be removed via catalytic hydrogenation, making it a valuable tool in multi-step synthetic processes.[3] The incorporation of D-amino acids, such as D-leucine, into peptide sequences can enhance their bioactivity and resistance to enzymatic degradation.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Z-protected amino acid, such as this compound, into a peptide sequence using manual SPPS with a resin support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin) with the N-terminal amino acid of the desired peptide sequence attached

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Deprotection reagent for the N-terminal protecting group of the resin-bound peptide (e.g., Trifluoroacetic acid - TFA for Boc-protected amines)

-

Washing solvents (e.g., DCM, DMF, Methanol)

Procedure:

-

Resin Swelling: Swell the resin in an appropriate solvent, such as DCM or DMF, for 30-60 minutes in a reaction vessel.

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide by treating it with a solution of TFA in DCM. Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting ammonium salt on the resin by washing with a solution of DIEA in DCM or DMF. This generates a free amine at the N-terminus of the growing peptide chain, ready for coupling.

-

Activation of this compound: In a separate vial, dissolve this compound and a coupling reagent (e.g., DCC) in an appropriate solvent like DCM or DMF. Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated Z-D-Leu-OH solution to the reaction vessel containing the neutralized resin. Gently agitate the mixture for 1-2 hours to allow the coupling reaction to go to completion.

-

Washing: After the coupling reaction, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Z-group Removal: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Z-protecting group, along with other side-chain protecting groups, is removed. The Z-group is typically cleaved by catalytic hydrogenation (H₂/Pd).[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the solid-phase peptide synthesis cycle involving the coupling of this compound.

Caption: Workflow for the incorporation of this compound in SPPS.

References

The Stereochemical Nuances of Z-D-Leu-OH.DCHA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Z-D-Leu-OH.DCHA, a protected D-amino acid derivative crucial in peptide synthesis and drug discovery. This document details the experimental protocols for its stereochemical analysis, summarizes key quantitative data, and explores its relevance in biological systems.

Chemical Identity and Stereochemistry

This compound is the dicyclohexylammonium (DCHA) salt of N-benzyloxycarbonyl-D-leucine. The "Z" designation refers to the benzyloxycarbonyl (formerly carbobenzoxy) protecting group on the amine of the amino acid. "D-Leu" specifies the D-enantiomer of leucine, which has an (R)-configuration at the α-carbon according to the Cahn-Ingold-Prelog priority rules. The DCHA salt formation is often employed to improve the crystallinity and handling of the protected amino acid.

The IUPAC name for the active component is (2R)-2-[(benzyloxy)carbonyl]amino-4-methylpentanoic acid. The DCHA salt has the molecular formula C₂₆H₄₂N₂O₄ and a molecular weight of approximately 446.6 g/mol .[1]

Quantitative Stereochemical Data

The stereochemical integrity of Z-D-Leu-OH is critical for its application in synthesizing peptides with specific biological activities. The following table summarizes key quantitative data related to its stereochemistry.

| Property | Value | Method | Reference |

| Molecular Weight | 446.6 g/mol | Mass Spectrometry | [1] |

| Specific Optical Rotation of N-Cbz-D-Leucine ([α]D²⁰) | +17 ± 2.5° (c=2, EtOH) | Polarimetry | [2] |

| Enantiomeric Purity | >99% | Chiral HPLC | [3] |

Experimental Protocols for Stereochemical Analysis

Determination of Optical Rotation

Objective: To measure the specific rotation of N-Cbz-D-leucine to confirm its enantiomeric identity.

Methodology:

-

Sample Preparation: Accurately weigh approximately 200 mg of N-Cbz-D-leucine (obtained by converting the DCHA salt to the free acid) and dissolve it in 10 mL of absolute ethanol in a volumetric flask.

-

Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

-

Measurement:

-

Rinse the polarimeter cell with absolute ethanol and fill it with the solvent to measure the blank.

-

Empty the cell and fill it with the prepared sample solution.

-

Record the observed rotation at 20°C.

-

-

Calculation: Calculate the specific rotation using the formula: [α]D²⁰ = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of N-Cbz-D-leucine by separating it from its L-enantiomer.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: CHIRAL-HSA (Human Serum Albumin) column.[3]

-

Mobile Phase: 10 mM Ammonium acetate (with 2 mM octanoic acid, pH 7.0) / 2-propanol (85/15 v/v).[3]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure:

-

Prepare a standard solution of racemic N-Cbz-DL-leucine to determine the retention times of both enantiomers.

-

Prepare a sample solution of N-Cbz-D-leucine.

-

Inject the racemic standard and the sample solution into the HPLC system.

-

Identify the peaks corresponding to the D- and L-enantiomers in the chromatograms.

-

Calculate the enantiomeric excess (% ee) of the N-Cbz-D-leucine sample by integrating the peak areas.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in SPPS for introducing D-leucine residues into peptide chains. The incorporation of D-amino acids can enhance the peptide's resistance to enzymatic degradation, prolonging its biological half-life.

Experimental Workflow for SPPS using Z-D-Leu-OH

The following diagram illustrates a typical workflow for incorporating Z-D-Leu-OH into a growing peptide chain during Fmoc-based SPPS.

Detailed Protocol for a Single Coupling Cycle

-

Deprotection: The resin-bound peptide with the N-terminal Fmoc protecting group is treated with a 20% solution of piperidine in dimethylformamide (DMF) to expose the free amine.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

-

Activation: In a separate vessel, Z-D-Leu-OH (after conversion from its DCHA salt) is pre-activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Coupling: The activated Z-D-Leu-OH solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond.

-

Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Biological Significance and Hypothetical Signaling Pathway

D-amino acids, including D-leucine, are increasingly recognized for their roles in various biological processes, particularly in bacteria where they are involved in cell wall remodeling and signaling.[4][5][6] For instance, certain D-amino acids can act as chemorepellents in bacteria like Vibrio cholerae, influencing their motility in response to environmental stress.[4]

The following diagram illustrates a hypothetical signaling pathway in a bacterium where extracellular D-leucine could act as a signaling molecule.

In this proposed pathway, a Z-D-leucine derivative, after potential extracellular processing, binds to a methyl-accepting chemotaxis protein (MCP) receptor. This binding event modulates the activity of the histidine kinase CheA, which in turn controls the phosphorylation state of the response regulator CheY. Phosphorylated CheY can then interact with the flagellar motor to induce a change in the bacterium's swimming behavior, such as increased tumbling, leading to a chemorepulsive response.

Conclusion

The stereochemistry of this compound is a fundamental aspect that dictates its utility in the synthesis of stereochemically defined peptides. The experimental protocols outlined in this guide provide a framework for the robust analysis of its enantiomeric purity. Furthermore, the exploration of its potential role in biological signaling pathways highlights the growing importance of D-amino acids in chemical biology and drug development. A thorough understanding of the stereochemical properties of such building blocks is paramount for the design and synthesis of next-generation peptide-based therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Cbz-D-Leucine | 28862-79-5 [chemicalbook.com]

- 4. d-amino acids signal a stress-dependent run-away response in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

The Strategic Advantage of Dicyclohexylammonium Salts in Enhancing Amino Acid Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of peptide synthesis and drug development, the stability of amino acid precursors is paramount. Many N-protected amino acids, crucial building blocks for these processes, are inherently unstable, oily, or non-crystalline in their free acid form. This instability can lead to degradation, difficulty in handling and purification, and undesirable side reactions during synthesis. The formation of dicyclohexylammonium (DCHA) salts of these amino acids presents a robust solution to these challenges, significantly enhancing their stability and utility. This technical guide provides an in-depth exploration of the benefits of DCHA salt formation, detailed experimental protocols, and a clear visualization of the underlying principles and workflows.

The Core Principle: How Dicyclohexylammonium Salts Confer Stability

The stabilizing effect of dicyclohexylammonium salts stems from two primary mechanisms: the formation of a stable ionic adduct and the moderation of the carboxylate group's nucleophilicity. When an N-protected amino acid reacts with dicyclohexylamine, the basic amine deprotonates the acidic carboxylic acid group of the amino acid. This acid-base reaction results in the formation of a dicyclohexylammonium cation and a carboxylate anion, which together form a stable, often crystalline, salt.

This salt formation is particularly advantageous for N-protected amino acids that are oils or amorphous solids as free acids, as it facilitates their purification through crystallization and simplifies their handling and storage.[1] Furthermore, the bulky dicyclohexylammonium cation effectively shields the carboxylate anion, reducing its nucleophilicity. This is crucial during subsequent reactions, such as the introduction of the N-protecting group (e.g., Fmoc), where the unprotected carboxylate could otherwise act as a nucleophile, leading to the formation of dipeptide impurities.[1] By forming the DCHA salt, this side reaction is significantly suppressed, leading to higher purity of the final N-protected amino acid.

Data Presentation: The Impact of DCHA Salt Formation on Amino Acid Stability

The following table summarizes the qualitative stability advantages of using dicyclohexylammonium salts for N-protected amino acids.

| Property | N-Protected Amino Acid (Free Acid) | N-Protected Amino Acid (DCHA Salt) | Rationale |

| Physical State | Often oily or amorphous | Typically a crystalline solid | Facilitates purification by crystallization and improves handling.[1] |

| Hygroscopicity | Can be hygroscopic | Generally non-hygroscopic | Reduces water absorption, preventing potential degradation and simplifying weighing and handling. |

| Storage Stability | May degrade over time | Stable for long-term storage | The stable ionic lattice of the salt form reduces susceptibility to chemical degradation.[1] |

| Purity | Can be difficult to purify | High purity achievable through crystallization | Allows for the removal of impurities generated during the synthesis of the N-protected amino acid. |

| Side Reactions | Prone to side reactions (e.g., dipeptide formation) during N-protection | Suppresses side reactions | The DCHA cation moderates the nucleophilicity of the carboxylate, preventing it from attacking reactive intermediates.[1] |

To aid researchers in quantifying these benefits for their specific applications, the following table provides a template for conducting and recording stability studies.

| Parameter | Test Conditions | N-Protected Amino Acid (Free Acid) | N-Protected Amino Acid (DCHA Salt) |

| Appearance | Initial, 1, 3, 6, 12 months at 25°C/60% RH | ||

| Purity (HPLC, %) | Initial, 1, 3, 6, 12 months at 25°C/60% RH | ||

| Degradation Products (HPLC, %) | Initial, 1, 3, 6, 12 months at 25°C/60% RH | ||

| Hygroscopicity (% weight gain) | 24 hours at 25°C/80% RH | ||

| Solubility (mg/mL) | Specify solvent and temperature | ||

| Melting Point (°C) |

Experimental Protocols

Formation of N-Fmoc-Amino Acid Dicyclohexylammonium Salt

This protocol describes a general procedure for the formation of the DCHA salt of an N-Fmoc protected amino acid.

Materials:

-

N-Fmoc-amino acid

-

Dicyclohexylamine (DCHA)

-

Acetone

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the N-Fmoc-amino acid in a minimal amount of acetone at room temperature.

-

In a separate flask, prepare a solution of dicyclohexylamine in acetone (1 equivalent).

-

Slowly add the dicyclohexylamine solution to the stirring N-Fmoc-amino acid solution.

-

A white precipitate of the dicyclohexylammonium salt should form upon addition.

-

Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the purified N-Fmoc-amino acid DCHA salt under vacuum.

Liberation of the N-Protected Amino Acid from its Dicyclohexylammonium Salt

This protocol outlines the procedure to convert the stable DCHA salt back to the free acid form for use in peptide synthesis.

Materials:

-

N-protected amino acid DCHA salt

-

Ethyl acetate (or other suitable organic solvent like diethyl ether)

-

10% aqueous solution of KHSO₄ (potassium bisulfate) or a similar weak acid

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Suspend the N-protected amino acid DCHA salt in ethyl acetate.

-

Transfer the suspension to a separatory funnel.

-

Add an equal volume of 10% aqueous KHSO₄ solution to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and moves into the aqueous phase, leaving the N-protected amino acid in the organic phase.

-

Allow the layers to separate. Drain and discard the lower aqueous layer.

-

Wash the organic layer with two additional portions of 10% aqueous KHSO₄ solution.

-

Wash the organic layer with water until the aqueous wash is neutral (pH ~7).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the sodium sulfate.

-

Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the N-protected amino acid as a free acid.

Mandatory Visualization

Caption: Workflow for the formation of an N-Fmoc-amino acid DCHA salt.

Caption: Workflow for the liberation of an N-protected amino acid from its DCHA salt.

References

A Technical Guide to Protease-Resistant Peptide Design Using Z-D-Leu-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-α-Carbobenzoxy-D-leucine dicyclohexylammonium salt (Z-D-Leu-OH.DCHA) in the design and synthesis of protease-resistant peptides. The incorporation of D-amino acids is a well-established strategy to enhance the in vivo stability and therapeutic potential of peptide-based drugs by mitigating their degradation by endogenous proteases. This guide provides a comprehensive overview of the underlying principles, practical methodologies, and expected outcomes when utilizing this compound in peptide drug development.

Introduction: The Challenge of Protease Susceptibility in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often limited by their short in vivo half-lives due to rapid degradation by proteases. Proteases, enzymes that catalyze the breakdown of proteins and peptides, recognize and cleave peptide bonds between L-amino acids, the natural building blocks of proteins. The introduction of non-natural amino acids, particularly D-amino acids, which are the stereoisomers (mirror images) of L-amino acids, renders the peptide backbone unrecognizable to most proteases, thereby significantly increasing its resistance to proteolytic degradation.

This compound is a commercially available, protected form of the D-amino acid Leucine. The N-terminal Z (Carbobenzoxy) group and the dicyclohexylammonium (DCHA) salt provide stability and facilitate its use in standard solid-phase peptide synthesis (SPPS) protocols.

The Role of D-Leucine in Conferring Protease Resistance

The substitution of an L-Leucine residue with a D-Leucine residue at a known or predicted protease cleavage site can sterically hinder the enzyme's active site, preventing peptide bond hydrolysis. This strategy has been shown to be highly effective against a broad range of proteases, including those found in the gastrointestinal tract and blood serum.

Quantitative Impact of D-Amino Acid Substitution on Peptide Stability

The following tables summarize representative quantitative data on the enhanced stability of peptides upon incorporation of D-amino acids. While specific data for peptides synthesized directly with this compound is limited in publicly available literature, the data for D-Leucine and other D-amino acid substitutions provide a strong indication of the expected improvements.

Table 1: Comparative Stability of Peptides Containing L- vs. D-Amino Acids in Simulated Biological Fluids

| Peptide Sequence | Modification | Biological Fluid | Half-life (t½) | Reference |

| KKVVFKVKFKK | All L-amino acids | Human Serum | < 10 min | [1] |

| KKVVFKVKFKK | All D-amino acids | Human Serum | > 24 h | [1] |

| OM19R (L-Arg, L-Lys) | L-amino acids at cleavage sites | Trypsin (1 mg/mL) | ~ 1 h | [2] |

| OM19D (D-Arg, D-Lys) | D-amino acids at cleavage sites | Trypsin (10 mg/mL) | > 8 h (still active) | [2][3] |

| [D-Ala2,D-Leu5]enkephalin | D-amino acid substitutions | Rat Intestinal Homogenate | Significantly increased vs. Leu-Enkephalin | [4] |

Table 2: Impact of D-Amino Acid Substitution on Protease Inhibition

| Peptide Inhibitor | Target Protease | Modification | IC50 / Ki | Reference |

| Peptide-5 (DAACP) | CDK9-cyclin T1 | Contains D-amino acids | IC50 = 4.16 ± 0.11 nM | [5] |

| Cyclic Peptide 1b | Zika Virus Protease | Contains L-amino acids | Ki = 0.64 µM | [6] |

| Linear Peptide 5 (cleavage product) | Zika Virus Protease | Contains L-amino acids | Ki = 50.2 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and for the subsequent evaluation of its protease resistance.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a general protocol for manual Fmoc-based SPPS. Adjustments may be necessary based on the specific peptide sequence and synthesis scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other Fmoc-protected L-amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

Preparation of Z-D-Leu-OH for Coupling:

-

Conversion of DCHA salt to free acid: Before coupling, the dicyclohexylammonium salt must be removed. Dissolve the this compound in DCM. Extract the DCM solution three times with an ice-cold aqueous solution of KHSO₄. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the free Z-D-Leu-OH.

-

-

Coupling of Z-D-Leu-OH:

-

Dissolve the dried Z-D-Leu-OH (e.g., 3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2, 3, 5 (using the appropriate Fmoc-L-amino acid), and 6 for the remaining amino acids in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (steps 2 and 3).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. The Z-group will also be cleaved by the strong acid in the cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protease Stability Assay

This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease (e.g., trypsin, chymotrypsin, pepsin) or in a complex biological matrix like human serum.

Materials:

-

Purified peptide (both L- and D-Leucine containing versions for comparison)

-

Protease of interest (e.g., Trypsin, Pepsin) or human serum

-

Assay buffer (e.g., PBS for trypsin, simulated gastric fluid for pepsin)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

-

Mass spectrometer

Protocol:

-

Peptide Incubation:

-

Prepare a stock solution of the peptide in an appropriate solvent.

-

Incubate the peptide at a final concentration (e.g., 100 µM) with the protease (e.g., enzyme-to-substrate ratio of 1:100) or in human serum (e.g., 50% v/v) at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately quench the proteolytic reaction by adding an equal volume of the quenching solution (e.g., 10% TFA). This will inactivate the protease.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples to pellet any precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Analysis by RP-HPLC:

-

Analyze the supernatant by RP-HPLC to monitor the disappearance of the intact peptide peak over time.

-

The peak area of the intact peptide is integrated at each time point.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining versus time.

-

Calculate the half-life (t½) of the peptide under the tested conditions.

-

-

Mass Spectrometry (Optional):

-

Use mass spectrometry to identify the cleavage products and confirm the sites of proteolytic attack.

-

Visualizing Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the design and evaluation of protease-resistant peptides.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Principle of Protease Resistance by D-Amino Acid Substitution.

References

- 1. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of various protease inhibitors on the stability and permeability of [D-Ala2,D-Leu5]enkephalin in the rat intestine: comparison with leucine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Cyanoisonicotinamide Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Leu-OH.DCHA is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a D-Leucine residue into a peptide sequence. The Z (benzyloxycarbonyl or Cbz) group provides temporary protection of the alpha-amino group, allowing for controlled peptide chain elongation. The dicyclohexylamine (DCHA) salt enhances the stability and handling of the amino acid derivative.

This document provides detailed protocols for the application of this compound in SPPS, with a focus on an orthogonal protection strategy in conjunction with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The key challenge addressed is the selective removal of the Z-group on the solid phase, which is not standard in routine Fmoc-based SPPS. Catalytic transfer hydrogenation is presented as a viable method for this on-resin deprotection.

Data Presentation

Table 1: Reagents for this compound Application in SPPS

| Reagent/Component | Purpose | Recommended Grade | Supplier Example |

| This compound | D-Leucine building block | Peptide synthesis grade | Major chemical suppliers |

| Fmoc-compatible resin (e.g., Wang, Rink Amide) | Solid support for peptide assembly | 100-200 mesh | Major chemical suppliers |

| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent for coupling | Peptide synthesis grade | Major chemical suppliers |

| Ethyl cyanohydroxyiminoacetate (Oxyma) | Racemization suppressant | Peptide synthesis grade | Major chemical suppliers |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade | Major chemical suppliers |

| Dichloromethane (DCM) | Solvent | ACS grade | Major chemical suppliers |

| Piperidine | Fmoc deprotection reagent | Peptide synthesis grade | Major chemical suppliers |

| Palladium on Carbon (Pd/C) | Catalyst for Z-group deprotection | 10 wt. % | Major chemical suppliers |

| 1,4-Cyclohexadiene | Hydrogen donor for transfer hydrogenation | Reagent grade | Major chemical suppliers |

| Trifluoroacetic acid (TFA) | Cleavage from resin and final deprotection | Reagent grade | Major chemical suppliers |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade | Major chemical suppliers |

| Ninhydrin | Qualitative test for free amines | Reagent grade | Major chemical suppliers |

Experimental Protocols

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the preceding amino acid has been removed.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Activation of Z-D-Leu-OH:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add DIC (3 equivalents) and Oxyma (3 equivalents).

-

Allow the activation to proceed for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated Z-D-Leu-OH solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the Z-group.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x 5 mL/g resin), DCM (3 x 5 mL/g resin), and finally DMF (3 x 5 mL/g resin).

-

-

Monitoring Coupling Completion (Optional):

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Protocol 2: On-Resin Deprotection of the Z-Group via Catalytic Transfer Hydrogenation

This protocol enables the selective removal of the N-terminal Z-group, allowing for further peptide chain elongation. This method is orthogonal to the acid-labile side-chain protecting groups used in standard Fmoc-SPPS.

-

Resin Preparation:

-

Wash the Z-D-Leu-peptide-resin with DMF (3 x 5 mL/g resin) and then with anhydrous tetrahydrofuran (THF) (3 x 5 mL/g resin).

-

-

Catalyst Suspension:

-